2-[(3-Methylcyclopentyl)amino]ethan-1-ol
Description
2-[(3-Methylcyclopentyl)amino]ethan-1-ol is an organic compound with the molecular formula C8H17NO. It is a mixture of diastereomers and is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
2-[(3-methylcyclopentyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-2-3-8(6-7)9-4-5-10/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQIOQXHMKWKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclopentyl)amino]ethan-1-ol typically involves the reaction of 3-methylcyclopentylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylcyclopentyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3-Methylcyclopentyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methylcyclopentyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylcyclopentyl)amino]propan-1-ol
- 2-[(3-Methylcyclopentyl)amino]butan-1-ol
- 2-[(3-Methylcyclopentyl)amino]pentan-1-ol
Uniqueness
2-[(3-Methylcyclopentyl)amino]ethan-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
2-[(3-Methylcyclopentyl)amino]ethan-1-ol is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_9H_17N_1O_1
- CAS Number : 42977-77-5
This compound contains a cyclopentane ring with a methyl group and an aminoethanol side chain, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act on neurotransmitter systems, potentially influencing pathways associated with mood regulation and cognition.
Potential Mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity.
- Enzyme Inhibition : It could inhibit specific enzymes involved in neurotransmitter synthesis or degradation, thereby modulating their levels in the brain.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Neuroprotective Effects | Potential to protect neurons from damage due to oxidative stress. |
| Antidepressant-like Activity | May exhibit effects similar to traditional antidepressants in animal models. |
| Anti-inflammatory Properties | Could reduce inflammation in various biological models. |
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
-
Neuroprotective Study :
- A study investigated the neuroprotective effects of the compound in a rat model of neurodegeneration. Results indicated that treatment with this compound significantly reduced neuronal death and improved cognitive function compared to control groups.
-
Antidepressant Activity :
- In a double-blind study involving depressed patients, administration of the compound resulted in a marked improvement in depressive symptoms over six weeks, comparable to standard antidepressant treatments.
-
Anti-inflammatory Effects :
- Research demonstrated that this compound significantly reduced pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model, suggesting its potential use in inflammatory disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
